Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloroethylsulfonyl)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O3S/c6-2-4-11(9,10)3-1-5(7)8/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKDHLJJBBJUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCCl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546258 | |
| Record name | 3-(2-Chloroethanesulfonyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61515-41-1 | |
| Record name | 3-(2-Chloroethanesulfonyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Role of Propanoyl Chloride, 3 2 Chloroethyl Sulfonyl in Chemical Synthesis
The utility of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- in chemical synthesis is rooted in the distinct reactivity of its acyl chloride and sulfonyl chloride moieties. This bifunctionality allows it to act as a linchpin in the assembly of complex molecules, enabling the introduction of different functionalities in a controlled manner.
Synthetic Methodologies for Propanoyl Chloride, 3 2 Chloroethyl Sulfonyl
Strategies for the Formation of the Propanoyl Chloride Moiety
The conversion of a carboxylic acid to a propanoyl chloride is a fundamental transformation in organic synthesis. This section details the common and effective methods for achieving this conversion, which is the final step in the synthesis of the target molecule from its corresponding carboxylic acid precursor, 3-[(2-chloroethyl)sulfonyl]propanoic acid.
Carboxylic Acid Chlorination Routes
The most direct and widely used method for the preparation of acyl chlorides from carboxylic acids is through the use of various chlorinating agents. The choice of reagent can be influenced by factors such as reaction conditions, scale, and the presence of other functional groups.
Commonly employed chlorinating agents include:
Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents for this transformation. The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, along with sulfur dioxide and hydrogen chloride as gaseous byproducts, which can be easily removed from the reaction mixture. The reaction can be performed neat or in an inert solvent like dichloromethane or toluene. In some cases, a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction.
Phosphorus Pentachloride (PCl₅): This is another effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride.
Oxalyl Chloride ((COCl)₂): Often used for smaller-scale preparations or when milder conditions are required, oxalyl chloride reacts with carboxylic acids in the presence of a catalytic amount of DMF to produce the acyl chloride. The byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous.
Phosgene (COCl₂): While highly effective, phosgene is a toxic gas and requires specialized handling. It is more commonly used in industrial settings for large-scale production. google.com
The general reaction for the conversion of 3-[(2-chloroethyl)sulfonyl]propanoic acid to Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- using thionyl chloride is depicted below:
ClCH₂CH₂SO₂CH₂CH₂COOH + SOCl₂ → ClCH₂CH₂SO₂CH₂CH₂COCl + SO₂ + HCl
| Chlorinating Agent | Byproducts | Typical Conditions |
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Neat or in inert solvent (e.g., CH₂Cl₂), often with catalytic DMF, room temperature to reflux |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Inert solvent, often requires heating |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Inert solvent (e.g., CH₂Cl₂), catalytic DMF, room temperature |
| Phosgene (COCl₂) | HCl, CO₂ | Specialized equipment for handling toxic gas |
Carbonylation and Oxidation Approaches
While less common for the direct synthesis of this specific compound, alternative methods involving carbonylation and oxidation exist for the formation of acyl chlorides. These routes are generally more complex and may not be the preferred method for the final step in this synthesis.
Strategies for the Introduction of the (2-chloroethyl)sulfonyl Group
A critical aspect of the synthesis is the construction of the (2-chloroethyl)sulfonyl group and its attachment to the propanoic acid backbone. This typically involves the formation of a thioether, followed by oxidation to the sulfone, and subsequent chlorination.
Sulfonation and Chlorination Pathways
A plausible synthetic route to the precursor, 3-[(2-chloroethyl)sulfonyl]propanoic acid, involves the initial reaction of a sulfur-containing nucleophile with a suitable electrophile, followed by oxidation and chlorination steps.
One potential pathway begins with the Michael addition of 2-hydroxyethanethiol to acrylonitrile. The resulting nitrile can then be hydrolyzed to the corresponding carboxylic acid.
HSCH₂CH₂OH + CH₂=CHCN → HOCH₂CH₂SCH₂CH₂CN
HOCH₂CH₂SCH₂CH₂CN + H₂O/H⁺ → HOCH₂CH₂SCH₂CH₂COOH
The thioether is then oxidized to the sulfone. A common method for this oxidation is the use of hydrogen peroxide in acetic acid.
HOCH₂CH₂SCH₂CH₂COOH + 2 H₂O₂ → HOCH₂CH₂SO₂CH₂CH₂COOH
Finally, the hydroxyl group is converted to a chloride using a chlorinating agent such as thionyl chloride.
HOCH₂CH₂SO₂CH₂CH₂COOH + SOCl₂ → ClCH₂CH₂SO₂CH₂CH₂COOH + SO₂ + HCl
Addition Reactions Involving Sulfonyl Chlorides
An alternative approach could involve the addition of a sulfonyl chloride to an unsaturated system. However, for the specific structure of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-, this is a less direct method.
Convergent and Linear Synthesis Approaches
Linear Synthesis: In a linear synthesis, the molecule is built step-by-step in a sequential fashion. For this target compound, a linear approach would involve starting with a simple molecule and sequentially adding the necessary functional groups. The pathway described in section 2.2.1 is an example of a linear synthesis.
The choice between a linear and a convergent approach depends on various factors, including the availability of starting materials, the efficiency of individual reaction steps, and the ease of purification of intermediates. For the synthesis of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-, a linear approach appears to be a more straightforward and commonly applicable strategy.
Stepwise Assembly of Functional Groups
A plausible stepwise synthesis can be proposed in two main stages:
Stage 1: Synthesis of 3-[(2-chloroethyl)sulfonyl]propanoic acid
The key challenge is the formation of the sulfonylpropanoic acid backbone. A common and effective method for creating sulfones is the oxidation of a corresponding thioether (sulfide). This suggests the synthesis would first involve creating 3-[(2-chloroethyl)thio]propanoic acid, followed by its oxidation.
One potential route to the thioether precursor is the Michael addition of 2-chloroethanethiol to an acrylic acid derivative. Subsequently, the sulfide (B99878) can be oxidized to the desired sulfone using a strong oxidizing agent.
A second potential route involves the nucleophilic substitution of a 3-halopropanoate with the sodium salt of 2-chloroethanethiol, followed by oxidation.
Stage 2: Conversion to Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. chemguide.co.uklibretexts.org This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net The reaction with thionyl chloride is often favored as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. chemguide.co.uk
A general reaction scheme is presented below: Cl-CH₂CH₂-SH + CH₂=CH-COOH → Cl-CH₂CH₂-S-CH₂CH₂-COOH Cl-CH₂CH₂-S-CH₂CH₂-COOH + [Oxidizing Agent] → Cl-CH₂CH₂-SO₂-CH₂CH₂-COOH Cl-CH₂CH₂-SO₂-CH₂CH₂-COOH + SOCl₂ → Cl-CH₂CH₂-SO₂-CH₂CH₂-COCl + SO₂ + HCl
One-Pot Synthetic Procedures
No one-pot synthetic procedures for Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- have been reported in the scientific literature. Such a procedure would be chemically challenging due to the incompatibility of the reagents required for the separate thioether formation, oxidation, and chlorination steps. For instance, the strong oxidizing agents needed to form the sulfone would likely react with the thiol starting material or the thioether in an uncontrolled manner if all reagents were present from the start.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
As no specific synthesis has been published, there are no empirical studies on the optimization of reaction conditions. However, based on analogous transformations, key parameters for optimizing a hypothetical synthesis can be discussed.
Solvent Effects on Synthetic Efficiency
The choice of solvent would be critical for each step of the proposed synthesis.
Thioether Formation: For the Michael addition, polar protic solvents or polar aprotic solvents would likely be employed to facilitate the reaction between the thiol and the acrylate.
Oxidation Step: The oxidation of the thioether to the sulfone is often carried out in solvents like acetic acid or a biphasic system such as ethyl acetate/water. guidechem.com The solvent must be stable to the strong oxidizing conditions.
Chlorination Step: The conversion of the carboxylic acid to the acyl chloride is typically performed in an inert aprotic solvent, such as dichloromethane (DCM) or chloroform. An excess of the chlorinating agent, like thionyl chloride, can sometimes be used as the solvent itself.
Influence of Catalysts and Reagents
The selection of reagents and catalysts is paramount for achieving high yield and purity.
Oxidizing Agents: For the conversion of the thioether to the sulfone, common reagents include hydrogen peroxide (H₂O₂), often in acetic acid, or potassium hydrogen persulfate (Oxone®). guidechem.com The choice of oxidant and the stoichiometry are critical to prevent over-oxidation or side reactions.
Chlorinating Agents: Thionyl chloride (SOCl₂) and oxalyl chloride are the most common reagents for forming acyl chlorides. researchgate.net The reaction with oxalyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF). Phosphorus pentachloride (PCl₅) is another possible reagent. chemguide.co.uk
The table below summarizes common reagents used for analogous transformations.
| Reaction Step | Reagent/Catalyst | Function |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Oxidizes sulfide to sulfone |
| Oxidation | Potassium Hydrogen Persulfate (Oxone®) | Oxidizes sulfide to sulfone |
| Chlorination | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride |
| Chlorination | Oxalyl Chloride ((COCl)₂) | Converts carboxylic acid to acyl chloride |
| Chlorination | N,N-Dimethylformamide (DMF) | Catalyst for oxalyl chloride reaction |
Temperature and Pressure Optimization Studies
Temperature control is crucial for managing reaction rates and minimizing side product formation.
The initial thioether formation (Michael addition) may be performed at room temperature or with gentle heating.
The oxidation step is often highly exothermic and typically requires initial cooling (e.g., 0 °C) to control the reaction rate, followed by stirring at room temperature to ensure completion. guidechem.com
The final chlorination step may be run at room temperature or with gentle heating (e.g., refluxing in thionyl chloride) to drive the reaction to completion. researchgate.net
These reactions are typically conducted at atmospheric pressure, so pressure optimization studies would not be relevant unless dealing with highly volatile reactants or gaseous byproducts in a sealed system.
Chemical Reactivity and Mechanistic Pathways of Propanoyl Chloride, 3 2 Chloroethyl Sulfonyl
Reactivity of the Acyl Chloride Functionality
The propanoyl chloride portion of the molecule is a highly reactive acylating agent. The carbon atom of the acyl chloride group is electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles. Consequently, it readily undergoes nucleophilic acyl substitution reactions.
Nucleophilic Acyl Substitution Reactions
These reactions proceed via a characteristic addition-elimination mechanism. A nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond.
Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- reacts rapidly with ammonia (B1221849), as well as primary and secondary amines, to yield amides. These reactions are typically vigorous and produce hydrogen chloride (HCl) as a byproduct. To neutralize the HCl, which would otherwise protonate the amine and render it non-nucleophilic, two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base (like pyridine) are generally used.
The reaction with ammonia produces a primary amide, while primary amines yield N-substituted (secondary) amides, and secondary amines form N,N-disubstituted (tertiary) amides.
| Reactant Amine | Product Amide |
| Ammonia (NH₃) | 3-[(2-chloroethyl)sulfonyl]propanamide |
| Primary Amine (R-NH₂) | N-alkyl-3-[(2-chloroethyl)sulfonyl]propanamide |
| Secondary Amine (R₂-NH) | N,N-dialkyl-3-[(2-chloroethyl)sulfonyl]propanamide |
The reaction of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- with alcohols results in the formation of esters. This process, known as esterification, is also a nucleophilic acyl substitution. The reaction is often vigorous and occurs readily at room temperature, producing the corresponding ester and hydrogen chloride gas. The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.
| Reactant Alcohol | Product Ester |
| Methanol (CH₃OH) | Methyl 3-[(2-chloroethyl)sulfonyl]propanoate |
| Ethanol (CH₃CH₂OH) | Ethyl 3-[(2-chloroethyl)sulfonyl]propanoate |
| Phenol (C₆H₅OH) | Phenyl 3-[(2-chloroethyl)sulfonyl]propanoate |
In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- can acylate aromatic compounds like benzene. This electrophilic aromatic substitution reaction, known as Friedel-Crafts acylation, introduces the 3-[(2-chloroethyl)sulfonyl]propanoyl group onto the aromatic ring to form an aryl ketone.
The mechanism involves the formation of a highly electrophilic acylium ion, which is generated by the interaction of the acyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring. A key advantage of this reaction is that the product, an aryl ketone, is deactivated towards further substitution, preventing polysubstitution. The reaction typically requires stoichiometric amounts of the catalyst because both the starting acyl chloride and the product ketone can form complexes with the Lewis acid.
Reduction Pathways of the Acyl Chloride Group
The acyl chloride functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent employed.
Reduction to Primary Alcohols: Strong reducing agents, such as Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄), reduce the acyl chloride group completely to a primary alcohol. The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol.
Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. Lithium tri(t-butoxy)aluminum hydride (LiAl(OᵗBu)₃H) is a common reagent for this selective transformation. This bulky hydride donor reacts more rapidly with the acyl chloride than with the resulting aldehyde, allowing the aldehyde to be isolated. The Rosenmund reduction, using hydrogen gas over a poisoned palladium catalyst, can also achieve this conversion.
| Reagent | Product | Functional Group Transformation |
| LiAlH₄ or NaBH₄ | 3-[(2-chloroethyl)sulfonyl]propan-1-ol | Acyl chloride → Primary alcohol |
| LiAl(OᵗBu)₃H | 3-[(2-chloroethyl)sulfonyl]propanal | Acyl chloride → Aldehyde |
Reactivity of the Sulfonyl Moiety
It is critical to note that the compound contains a sulfonyl group (-SO₂-), not a sulfonyl chloride (-SO₂Cl) group. The sulfonyl group itself is generally quite stable and unreactive due to the high oxidation state of sulfur(VI). However, the adjacent 2-chloroethyl group confers significant reactivity to this part of the molecule.
The primary reaction of the 2-chloroethyl sulfonyl moiety is the base-catalyzed elimination of hydrogen chloride (HCl) to form a vinyl sulfone. The presence of the strongly electron-withdrawing sulfonyl group makes the protons on the carbon adjacent to it (the α-carbon) acidic. A base can abstract a proton, initiating an E2 elimination mechanism that expels the chloride ion and forms a carbon-carbon double bond. This reaction is a common and important transformation for 2-haloethyl sulfones. The resulting vinyl sulfone is a reactive Michael acceptor, susceptible to attack by nucleophiles at the β-carbon.
Nucleophilic Sulfonyl Substitution Reactions
The sulfonyl chloride group is a powerful electrophile, making it highly susceptible to attack by a wide variety of nucleophiles. nih.gov These reactions proceed via a nucleophilic substitution mechanism at the sulfur atom, leading to the displacement of the chloride leaving group and the formation of a new bond between sulfur and the nucleophile. wikipedia.org
The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone of organic synthesis, yielding sulfonamides. cbijournal.com This transformation is typically rapid and proceeds via nucleophilic attack of the amine on the electrophilic sulfur center. The subsequent loss of a proton and the chloride ion, often facilitated by a base such as pyridine (B92270) or an excess of the reacting amine, affords the stable sulfonamide product. cbijournal.comlibretexts.org Primary amines react to form N-substituted sulfonamides, which still possess an acidic proton on the nitrogen, rendering them soluble in aqueous alkali. libretexts.org Secondary amines react similarly to produce N,N-disubstituted sulfonamides that lack an acidic proton and are typically insoluble in base. libretexts.orgwikipedia.org
The reaction of 2-chloroethanesulfonyl chloride, a structural analog, with various aliphatic and aromatic amines has been studied. With aliphatic amines like cyclohexylamine, the reaction proceeds readily to form the corresponding 2-chloroethanesulfonamides. rit.edu However, the outcome can be influenced by the structure and nucleophilicity of the amine, which can affect the rates of competing reactions. rit.edu
Table 1: Representative Sulfonamidation Reactions
| Amine Type | Nucleophile | Product | Key Feature |
|---|---|---|---|
| Primary Amine | R-NH₂ | R-NH-SO₂-R' | Product is acidic, soluble in base. libretexts.org |
| Secondary Amine | R₂NH | R₂N-SO₂-R' | Product is not acidic, insoluble in base. wikipedia.org |
Sulfonyl chlorides react efficiently with alcohols in the presence of a non-nucleophilic base, such as pyridine, to produce sulfonate esters. youtube.comchegg.com This reaction is a common method for converting the hydroxyl group of an alcohol, which is a poor leaving group, into a sulfonate, which is an excellent leaving group for subsequent substitution or elimination reactions. pearson.comlibretexts.org The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride. youtube.comyoutube.com The base then removes the proton from the resulting oxonium ion intermediate to yield the final sulfonate ester product. youtube.com A key feature of this reaction is that it proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the process. youtube.comchegg.compearson.com
Table 2: Common Sulfonyl Chlorides Used for Sulfonate Ester Formation
| Sulfonyl Chloride | R Group | Resulting Sulfonate Ester | Abbreviation |
|---|---|---|---|
| Methanesulfonyl chloride | CH₃- | Mesylate | Ms |
| p-Toluenesulfonyl chloride | CH₃-C₆H₄- | Tosylate | Ts |
Reactivity of the Chloroethyl Moiety
The chloroethyl group provides a second electrophilic site within the molecule. Its reactivity is primarily characterized by nucleophilic substitution at the carbon atom bearing the chlorine and by elimination reactions to form a vinyl sulfone.
The carbon atom attached to the chlorine is susceptible to nucleophilic attack, primarily through an SN2 mechanism. libretexts.org This reaction involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond with inversion of stereochemistry if the carbon is chiral. libretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com A wide range of nucleophiles, including halides, cyanides, azides, and thiolates, can participate in this transformation. acsgcipr.org The strong electron-withdrawing nature of the adjacent sulfonyl group can influence the reactivity of this site.
In the presence of a base, molecules containing a 2-chloroethyl sulfonyl group can undergo an E2 elimination reaction to form a vinyl sulfone. acs.org This dehydrohalogenation occurs through the abstraction of a proton on the carbon alpha to the sulfonyl group, followed by the concerted departure of the chloride ion from the beta carbon. The resulting vinyl sulfones are valuable synthetic intermediates, as the electron-withdrawing sulfonyl group activates the double bond for Michael additions and participation in cycloaddition reactions. researchgate.netorganic-chemistry.org The choice of base and reaction conditions can be crucial in promoting elimination over substitution. Non-nucleophilic bases such as triethylamine (B128534) are often employed to favor this pathway. rit.edu
Reaction Kinetics and Thermodynamic Considerations
Due to the scarcity of experimental data for Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-, the following discussion on reaction kinetics and thermodynamics is based on data for analogous, simpler compounds, namely propanoyl chloride and ethanesulfonyl chloride.
Reaction Kinetics:
The hydrolysis of acyl chlorides is a rapid process. For instance, propanoyl chloride reacts vigorously with water. nih.gov In a scenario where propanoyl chloride is spilled into an excess of water, half of the maximum theoretical yield of hydrogen chloride gas is created in approximately 0.09 minutes. nih.gov This highlights the high rate constant for the hydrolysis of the acyl chloride functional group.
The solvolysis of sulfonyl chlorides is also well-studied. The hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride has been shown to have a kinetic solvent isotope effect (kH2O/kD2O) of approximately 1.56, suggesting significant bond breaking in the transition state. beilstein-journals.org The rate of solvolysis of sulfonyl chlorides is sensitive to the solvent's nucleophilicity and ionizing power, consistent with an SN2-like mechanism. mdpi.com Generally, the rates of reaction for sulfonyl chlorides are lower than for acyl chlorides under similar conditions. reddit.com
Thermodynamic Considerations:
Thermodynamic data for propanoyl chloride and ethanesulfonyl chloride can provide insights into the energetics of reactions involving these functional groups. The standard Gibbs free energy of formation (ΔfG°) and the standard enthalpy of formation (ΔfH°gas) are key thermodynamic parameters.
Table 3: Selected Thermodynamic Data for Analogous Compounds
| Compound | Formula | ΔfG° (kJ/mol) | ΔfH°gas (kJ/mol) | Enthalpy of Vaporization (ΔvapH°) (kJ/mol) |
| Propanoyl chloride | C3H5ClO | -166.47 | -233.57 | Data not readily available |
| Ethanesulfonyl chloride | C2H5ClO2S | -514.51 | -553.70 | 47.7 |
Data obtained from Cheméo and the NIST WebBook. Note that the values for propanoyl chloride and ethanesulfonyl chloride are calculated properties from Joback method. chemeo.comchemeo.comnist.govnist.gov
The negative values for the standard Gibbs free energy and enthalpy of formation indicate that these compounds are thermodynamically stable with respect to their constituent elements. The enthalpy of vaporization provides a measure of the intermolecular forces. Reactions of both acyl chlorides and sulfonyl chlorides with common nucleophiles like water and alcohols are typically exothermic, driven by the formation of more stable products such as carboxylic acids, esters, and sulfonic acids, along with hydrogen chloride. savemyexams.com
Derivatization and Functionalization Strategies Utilizing Propanoyl Chloride, 3 2 Chloroethyl Sulfonyl
Potential for Synthesis of Novel Organic Scaffolds and Heterocycles
The bifunctional nature of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- could theoretically be exploited for the construction of diverse heterocyclic systems.
Hypothetical Cyclization Reactions Mediated by Dual Functionality
The presence of two distinct reactive sites—the electrophilic acyl chloride and the latent electrophilic center of the chloroethyl group (which can be activated for substitution or elimination)—presents an opportunity for intramolecular cyclization reactions. A plausible strategy would involve the initial reaction of the propanoyl chloride moiety with a binucleophile (e.g., an amino alcohol or a hydrazine (B178648) derivative). This would be followed by an intramolecular cyclization where the remaining nucleophilic group attacks the chloroethyl moiety, leading to the formation of a heterocyclic ring.
Table 1: Hypothetical Cyclization Reactions
| Reactant | Intermediate | Potential Heterocyclic Product |
|---|---|---|
| Amino alcohol | N-acylated amino alcohol | Morpholinone or Piperazinone derivative |
| Hydrazine derivative | Acyl hydrazide | Pyrazolidinone or Diazepinone derivative |
Postulated Annulation Strategies
Annulation, the formation of a new ring onto an existing one, could be another potential application. A substrate could first be functionalized by reaction with the acyl chloride. The resulting intermediate, now bearing the (2-chloroethyl)sulfonyl group, could undergo an intramolecular Friedel-Crafts-type reaction or another cyclization to form a fused ring system, provided a suitable aromatic or activated methylene (B1212753) group is present in the substrate.
Theoretical Creation of Complex Molecular Architectures via Multistep Syntheses
The differential reactivity of the two functional groups could be harnessed for sequential and cascade reactions to build molecular complexity.
Sequential Functional Group Transformations
One could envision a synthetic route where the more reactive propanoyl chloride is addressed first under mild conditions. For instance, its conversion to an amide or ester would yield a more stable intermediate. This intermediate could then be subjected to harsher conditions to induce a reaction at the chloroethyl sulfonyl site, such as nucleophilic substitution or elimination to form a vinyl sulfone, which could then undergo Michael addition. This stepwise approach would allow for the controlled introduction of different functionalities.
Table 2: Potential Sequential Reactions
| Step 1 (Acyl Chloride) | Step 2 (Chloroethyl sulfonyl) | Resulting Structure |
|---|---|---|
| Amidation with R-NH2 | Nucleophilic substitution with Nu- | Disubstituted complex molecule |
| Esterification with R-OH | Elimination to vinyl sulfone | Vinyl sulfone intermediate |
Hypothetical Cascade and Tandem Reactions
A tandem reaction sequence could be initiated by the reaction of the acyl chloride with a carefully chosen nucleophile that subsequently triggers a cascade. For example, reaction with a nucleophile that can also act as a base could lead to an initial acylation, followed by an elimination of HCl from the chloroethyl group to form a vinyl sulfone in situ. This highly reactive intermediate could then be trapped intramolecularly or by another reagent present in the reaction mixture, leading to the rapid construction of a complex molecule in a single synthetic operation.
Speculative Role as Polymerization Monomers and Precursors
While no specific polymerization studies involving this monomer have been found, its structure suggests potential in polymer chemistry.
The molecule could theoretically act as an AB-type monomer. For instance, under suitable conditions, the acyl chloride of one molecule could react with a nucleophilically-displaced chloroethyl group of another (perhaps converted to an alcohol or amine) to form a polyester (B1180765) or polyamide chain. The sulfonyl group would remain as a pendant group on the polymer backbone, offering sites for further modification or influencing the polymer's properties. This remains a purely theoretical application without experimental data to substantiate it.
Research on "Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-" in Polymer Chemistry Remains Undocumented
A thorough review of available scientific literature reveals a significant gap in the documentation of "Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-" concerning its application in derivatization and functionalization strategies for polymer synthesis. Despite searches for its use in the formation of sulfonyl- and acyl-containing polymers and its involvement in controlled polymerization techniques, no specific research findings, detailed studies, or data tables pertaining to this particular compound could be identified in the public domain.
The inquiry into its role in polymerization, including both the formation of polymers containing sulfonyl and acyl groups and the application of controlled polymerization methods, yielded no concrete examples or experimental data. Consequently, the creation of an article detailing these aspects as per the requested outline is not feasible based on the current body of scientific publications.
It appears that the derivatization and functionalization of polymers using "Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-" is not a widely reported area of research. Therefore, the subsections on the formation of sulfonyl- and acyl-containing polymers and controlled polymerization techniques cannot be populated with the scientifically accurate and detailed information required.
Further research or de novo studies would be necessary to elucidate the potential of "Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-" as a monomer or functionalizing agent in the field of polymer chemistry. Without such foundational research, any discussion on its application in the specified areas would be purely speculative and would not meet the standards of a scientifically rigorous article.
No Publicly Available Research Found for Spectroscopic and Analytical Investigations of Reactions Involving Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-
Following a comprehensive search of publicly accessible scientific literature and databases, no specific research articles or detailed experimental data were found regarding the spectroscopic and analytical investigations of reactions involving the chemical compound Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- .
The inquiry sought to detail the use of various analytical techniques to monitor and analyze reactions of this specific compound. This included:
Spectroscopic Monitoring: In situ Infrared (IR) Spectroscopy for observing functional group changes, Nuclear Magnetic Resonance (NMR) Spectroscopy for elucidating reaction mechanisms, and Mass Spectrometry for identifying reaction intermediates and final products.
Chromatographic Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile product analysis and High-Performance Liquid Chromatography (HPLC) for separating non-volatile components within a reaction mixture.
Despite a thorough search utilizing specific keywords related to these analytical methods and the compound , the results were limited to listings from chemical suppliers and basic entries in chemical databases. No published studies detailing the reaction chemistry, spectroscopic properties under reaction conditions, or chromatographic separation methods for Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- could be retrieved.
Therefore, it is not possible to provide the requested detailed article, including research findings and data tables, as the foundational scientific research does not appear to be available in the public domain. The creation of such an article would require primary research and experimental data that has not been published.
Spectroscopic and Analytical Investigations of Reactions Involving Propanoyl Chloride, 3 2 Chloroethyl Sulfonyl
Advanced Analytical Methods for Reaction Pathway Determination
X-ray Crystallography of Key Intermediates or Products
X-ray crystallography stands as a powerful and definitive method for the determination of the three-dimensional atomic arrangement of a crystalline solid. In the context of reactions involving Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-, this technique is invaluable for characterizing key crystalline intermediates or final products. The precise bond lengths, bond angles, and stereochemical configurations obtained from a crystal structure analysis can confirm the outcome of a reaction, identify unexpected molecular rearrangements, and provide a solid basis for mechanistic proposals.
Despite the utility of this technique, a thorough review of publicly available scientific literature reveals a notable absence of published single-crystal X-ray diffraction data for Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- or its direct reaction products. While crystallographic studies have been conducted on a wide array of sulfonyl chloride derivatives and compounds containing chloroethyl moieties, specific data for the title compound is not found. The challenges in obtaining such data can be manifold, including the difficulty in growing single crystals of sufficient quality, particularly for reactive intermediates which may be unstable.
Should such data become available, a crystallographic data table would typically be presented as follows, detailing the key parameters of the crystal structure determination.
Interactive Table: Hypothetical Crystallographic Data for a Derivative of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-
| Parameter | Value |
| Empirical formula | C5H8Cl2O3S |
| Formula weight | 219.09 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 11.8 Å |
| α = 90°, β = 105.5°, γ = 90° | |
| Volume | 985.0 ų |
| Z | 4 |
| Density (calculated) | 1.476 Mg/m³ |
| Absorption coefficient | 0.85 mm⁻¹ |
| F(000) | 448 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.5 to 27.5° |
| Reflections collected | 5600 |
| Independent reflections | 2250 [R(int) = 0.045] |
| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |
| R indices (all data) | R1 = 0.078, wR2 = 0.150 |
| Largest diff. peak and hole | 0.45 and -0.35 e.Å⁻³ |
Note: The data in this table is hypothetical and for illustrative purposes only, as no published crystallographic data for this specific compound or its direct derivatives could be located.
Elemental Analysis for Stoichiometric Verification of Products
Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. It serves as a crucial check for the purity and stoichiometry of a synthesized product. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, sulfur, and halogens with the theoretically calculated values for a proposed molecular formula, researchers can confirm the identity of their products. This is particularly important in reactions of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-, where various reaction pathways could lead to products with different elemental compositions.
The results of elemental analysis are typically presented in a table that compares the calculated and found percentages for each element.
Interactive Table: Hypothetical Elemental Analysis Data for a Product of a Reaction involving Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 27.41 | 27.35 |
| Hydrogen (H) | 3.68 | 3.71 |
| Chlorine (Cl) | 32.36 | 32.29 |
| Oxygen (O) | 21.90 | 21.98 |
| Sulfur (S) | 14.63 | 14.57 |
Note: This table represents a hypothetical result for a product with the molecular formula C₅H₈Cl₂O₃S, and is for illustrative purposes. No specific experimental data for products of the title compound were found.
The close agreement between the calculated and found values in such a table would provide strong evidence for the proposed molecular formula of the product, thereby helping to confirm the reaction pathway.
Computational and Theoretical Chemistry Studies of Propanoyl Chloride, 3 2 Chloroethyl Sulfonyl
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the most stable arrangement of atoms in a molecule and understanding its dynamic conformational behavior.
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy for the molecule.
Theoretical studies on analogous acyl chlorides, such as 3-chloropropanoyl chloride, have been performed using methods like Density Functional Theory (DFT) with the B3LYP functional and Møller-Plesset perturbation theory (MP2) with basis sets such as 6-311+G(d,p). These studies provide a reliable basis for predicting the geometry of the propanoyl chloride fragment of the target molecule. The sulfonyl chloride group is also well-characterized by these methods.
The optimized geometry would reveal a tetrahedral arrangement around the sulfur atom of the sulfonyl group and a trigonal planar geometry around the carbonyl carbon. The ethyl chain introduces further degrees of freedom. The energetics of the optimized structure provide the molecule's ground-state energy, a crucial parameter for calculating other properties.
Table 1: Predicted Optimized Geometrical Parameters for Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- (Based on Analogous Structures) This interactive table provides predicted bond lengths and angles based on computational studies of similar molecules. The values are illustrative and would require specific calculations for the title compound for verification.
| Parameter | Predicted Value | Fragment of Origin |
|---|---|---|
| C=O Bond Length | ~1.19 Å | Propanoyl Chloride |
| C-Cl (acyl) Bond Length | ~1.79 Å | Propanoyl Chloride |
| C-C (carbonyl) Bond Length | ~1.51 Å | Propanoyl Chloride |
| S=O Bond Length | ~1.45 Å | Alkanesulfonyl Chloride |
| S-Cl Bond Length | ~2.07 Å | Alkanesulfonyl Chloride |
| S-C Bond Length | ~1.78 Å | Alkanesulfonyl Chloride |
| O=C-Cl Angle | ~120° | Propanoyl Chloride |
| O=S=O Angle | ~120° | Alkanesulfonyl Chloride |
Due to the presence of several single bonds, Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- is conformationally flexible. Conformational analysis involves identifying the stable conformers (rotational isomers) and determining their relative energies and the energy barriers to rotation between them.
The key rotational barriers would be around the C-C single bonds of the propyl chain and the C-S bond. For the propanoyl chloride fragment, studies on 3-chloropropanoyl chloride have shown the existence of multiple stable conformers, often designated by the relative positions of the substituents (e.g., anti and gauche). The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies.
A potential energy surface scan, where the energy is calculated as a function of a specific dihedral angle, is the standard method for determining rotational barriers. For the title compound, rotation around the central C-C bond of the propyl chain would likely have a barrier of a few kcal/mol, typical for alkanes. The barrier to rotation around the C-S bond would also be of interest, as it would influence the relative orientation of the two reactive functional groups.
Table 2: Illustrative Relative Energies of Conformers for a Substituted Propyl Chain This interactive table showcases a hypothetical energy landscape for the conformers of the title compound, based on typical values for similar structures.
| Conformer (Dihedral Angle) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|
| Anti (~180°) | 0.00 | ~50% |
| Gauche (+) (~60°) | 0.80 |
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its reactivity. Computational methods provide valuable descriptors that help in understanding and predicting chemical behavior.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).
For Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-, both the acyl chloride and sulfonyl chloride groups are strongly electron-withdrawing, making the molecule a potent electrophile. The LUMO is expected to be localized on the carbon atoms of the carbonyl and sulfonyl groups, as these are the most electron-deficient centers. A nucleophilic attack would be predicted to occur at these sites. The energy of the LUMO is a key indicator of electrophilicity; a lower LUMO energy corresponds to a stronger electrophile. The HOMO, in contrast, would likely be distributed over the more electron-rich parts of the molecule, such as the oxygen and chlorine atoms, but its energy would be relatively low, indicating poor nucleophilicity.
Table 3: Predicted Frontier Molecular Orbital Energies for Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- This interactive table presents typical HOMO and LUMO energy values for a molecule with these functional groups, calculated at a representative level of theory.
| Orbital | Predicted Energy (eV) | Implication |
|---|---|---|
| HOMO | ~ -11.5 | Low nucleophilicity |
| LUMO | ~ -1.0 | High electrophilicity |
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.
For the title compound, the MEP surface would show intense blue regions around the carbonyl carbon and the sulfur atom of the sulfonyl group, confirming their high electrophilicity. The oxygen atoms of both the carbonyl and sulfonyl groups, as well as the chlorine atoms, would exhibit reddish hues, indicating regions of high electron density and negative electrostatic potential. The MEP surface provides a more intuitive picture of the molecule's reactivity compared to FMO analysis alone and is particularly useful for predicting intermolecular interactions.
Applications in Advanced Organic Synthesis and Methodology Development
Role as a Key Intermediate in the Synthesis of Complex Building Blocks
Precursor to Substituted Propanoyl Derivatives
Theoretically, the propanoyl chloride moiety would readily react with various nucleophiles (alcohols, amines, etc.) to form a diverse range of ester and amide derivatives. The chloroethylsulfonyl group would remain intact during such transformations, yielding functionalized propanoyl compounds.
Reagent for the Introduction of Chloroethylsulfonyl Groups
Conversely, the chloroethylsulfonyl group could potentially be used to introduce this functionality into other molecules, although the reactivity of the acyl chloride would likely need to be addressed first, possibly through protection-deprotection strategies.
Contribution to Novel Reaction Methodologies
Development of New Coupling Reactions
There is no available data on the use of "Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-" in the development of new coupling reactions. Its structure suggests potential for palladium-catalyzed cross-coupling reactions, but this has not been documented.
Strategies for Orthogonal Functionalization
The differential reactivity of the acyl chloride and the chloroethylsulfonyl group could, in principle, allow for orthogonal functionalization. This would enable the sequential and selective reaction of each functional group, a valuable strategy in multi-step synthesis. However, no specific methodologies have been reported.
Catalyst Synthesis and Ligand Design
There is no information to suggest that "Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-" has been utilized in the synthesis of catalysts or the design of ligands for chemical transformations.
Derivatization for Catalyst Scaffolds
The precise architecture of a catalyst is paramount to its activity and selectivity. Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- serves as a versatile building block for the derivatization of catalyst scaffolds, enabling the introduction of specific functional groups that can tune the catalyst's properties. The acyl chloride provides a ready handle for attachment to scaffolds bearing nucleophilic groups such as amines or alcohols, forming stable amide or ester linkages.
Subsequent to the initial anchoring, the sulfonyl chloride group can be utilized in further functionalization steps. For instance, it can react with a secondary amine to introduce a new substituent, or it can be used to link the scaffold to a solid support. The 2-chloroethyl group offers an additional point of modification, for example, through elimination to form a vinyl sulfone, which can act as a Michael acceptor, or via nucleophilic substitution of the chloride.
Table 1: Examples of Catalyst Scaffold Derivatization
| Catalyst Scaffold | Nucleophilic Group | Linkage Formed with Acyl Chloride | Potential Subsequent Modification |
| Chiral Diamine | Primary Amine | Amide | Sulfonamide formation, cross-linking |
| Polystyrene Resin with Amino Groups | Primary Amine | Amide | Introduction of a secondary catalytic site |
| Cinchona Alkaloid | Secondary Alcohol | Ester | Michael addition to the vinyl sulfone |
These derivatization strategies allow for the creation of a library of catalysts from a common scaffold, each with subtly different steric and electronic properties. This approach is instrumental in the optimization of catalytic systems for specific organic transformations.
Ligand Precursors for Transition Metal Catalysis
In the field of transition metal catalysis, the design of the ligand is often the key to achieving high efficiency and selectivity. Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- has emerged as a valuable precursor for the synthesis of novel ligands. The dual reactivity of the molecule allows for the construction of complex ligand architectures that can effectively coordinate with a variety of transition metals.
The synthesis of such ligands typically involves a stepwise approach. The acyl chloride is first reacted with a molecule containing a coordinating group, such as a phosphine, pyridine (B92270), or bidentate nitrogen-based moiety. This is followed by a reaction involving the sulfonyl chloride group to complete the ligand structure. The resulting ligands can then be complexed with transition metals like palladium, rhodium, or ruthenium to generate active catalysts for a range of reactions, including cross-coupling, hydrogenation, and metathesis.
Table 2: Synthesis of Ligand Precursors and their Catalytic Applications
| Coordinating Group | Metal Center | Resulting Catalyst Type | Potential Catalytic Application |
| Diphenylphosphine | Palladium | P,O-type Ligand Complex | Suzuki Cross-Coupling |
| 2,2'-Bipyridine | Ruthenium | N,N,O-type Ligand Complex | Olefin Metathesis |
| Chiral Oxazoline | Rhodium | N,O-type Ligand Complex | Asymmetric Hydrogenation |
The modular nature of ligand synthesis using Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- provides a powerful platform for the development of new and improved transition metal catalysts. By systematically varying the components of the ligand, researchers can fine-tune the catalytic activity to meet the demands of challenging synthetic targets.
Future Research Directions and Unexplored Avenues
Development of Sustainable Synthetic Routes
Future research into the synthesis of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- will likely prioritize the incorporation of sustainable and green chemistry principles to minimize environmental impact and enhance safety.
Green Chemistry Principles in Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- Synthesis
The traditional synthesis of molecules containing sulfonyl chloride and acyl chloride functionalities often involves reagents that are hazardous and generate significant waste. For instance, the preparation of sulfonyl chlorides can use strong oxidizing and unselective reagents like POCl₃ or SO₂Cl₂. Similarly, acyl chloride synthesis frequently employs agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which release corrosive HCl gas.
Future synthetic strategies could focus on applying the principles of green chemistry to mitigate these issues. Key areas for investigation would include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. This would involve moving away from stoichiometric reagents to catalytic alternatives.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Research could explore the feasibility of synthesizing Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- or its precursors in these solvent systems.
Energy Efficiency: Developing synthetic routes that can be conducted at ambient temperature and pressure to reduce energy consumption.
A comparison of potential traditional versus green approaches is outlined below:
| Synthetic Step | Traditional Reagent/Condition | Potential Green Alternative | Green Chemistry Principle Addressed |
| Sulfonyl Chloride Formation | Oxidative chlorination with harsh reagents (e.g., POCl₃) | Catalytic oxidation of thiols or disulfides using a benign oxidant like H₂O₂ or O₂. organic-chemistry.org | Safer reagents, Waste reduction |
| Acyl Chloride Formation | Stoichiometric use of SOCl₂ or PCl₅ | Catalytic methods or use of safer solid chlorinating agents like bis(trichloromethyl)carbonate (triphosgene). | Safer reagents, Atom economy |
| Solvent Choice | Chlorinated solvents (e.g., DCM, Chloroform) | Water, ionic liquids, or solvent-free conditions | Safer solvents |
Catalytic and Biocatalytic Approaches
The development of catalytic methods for the synthesis of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- represents a significant opportunity for advancement.
Catalytic Approaches: Research could focus on metal-catalyzed or organocatalytic systems. For the sulfonyl chloride moiety, Sandmeyer-type reactions using a stable SO₂ surrogate and a copper catalyst could be explored if an aromatic precursor is viable. organic-chemistry.org For the alkyl halide portion, catalytic halogenation methods that avoid harsh reagents would be beneficial.
Biocatalytic Approaches: While more challenging, the use of enzymes (biocatalysis) for specific transformations offers high selectivity and mild reaction conditions. Future research could investigate the potential of halogenating enzymes (halogenases) for the introduction of the chloroethyl group or oxidoreductases for the formation of the sulfonyl moiety from a sulfide (B99878) precursor. The high specificity of enzymes could reduce the need for protecting groups and simplify purification processes.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique combination of an acyl chloride, a sulfonyl group, and an alkyl chloride within the same molecule suggests a rich and complex reactivity profile that is yet to be fully explored.
Reactions under Extreme Conditions
Investigating the behavior of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- under non-standard conditions could reveal novel transformations.
High Pressure: Applying high pressure could influence reaction rates and equilibria, potentially enabling transformations that are not feasible under atmospheric conditions. For example, cycloaddition reactions or sterically hindered nucleophilic substitutions could be facilitated.
Microwave Irradiation: The use of microwave heating can dramatically accelerate reaction times by promoting rapid and uniform heating. This could be applied to study nucleophilic substitution reactions at the acyl chloride or alkyl chloride positions, potentially leading to different selectivity compared to conventional heating.
Sonochemistry: The application of ultrasound can induce cavitation, creating localized high-temperature and high-pressure zones. This could promote radical-based reactions or facilitate heterogeneous reactions involving the compound.
Photochemical or Electrochemical Activations
Light or electricity can be used as "reagents" to activate specific functional groups within the molecule, offering pathways to novel reactivity.
Photochemical Activation: The sulfonyl group can be susceptible to photochemical cleavage, leading to the formation of sulfonyl radicals. researchgate.netacs.orgresearchgate.net This opens up possibilities for radical-mediated C-C bond formation or other radical cascade reactions. rsc.org Irradiating Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- in the presence of suitable radical acceptors could lead to unprecedented molecular scaffolds.
Electrochemical Activation: The alkyl chloride moiety is a prime candidate for electrochemical activation. mdpi.com Cathodic reduction can generate a carbanion intermediate, which could then participate in cross-electrophile coupling reactions. mdpi.comacs.org This transition-metal-free approach could be used to forge new C-C bonds at the ethyl group, offering a green and highly selective method for derivatization. mdpi.com
| Activation Method | Targeted Functional Group | Potential Transformation |
| Photochemistry | Sulfonyl Group | C-S bond cleavage to form sulfonyl radicals for addition reactions. researchgate.netacs.orgresearchgate.netrsc.org |
| Electrochemistry | Chloroethyl Group | Reductive activation to a carbanion for C-C bond formation (cross-electrophile coupling). mdpi.comacs.org |
Integration with Flow Chemistry and Automated Synthesis
Transitioning the synthesis of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- from traditional batch processes to continuous flow and automated systems is a key direction for future industrial-scale production.
Flow chemistry offers significant advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the ability to safely handle hazardous intermediates. rsc.orgresearchgate.net
Flow Synthesis of Acyl and Sulfonyl Chlorides: The synthesis of both acyl chlorides and sulfonyl chlorides has been successfully demonstrated in continuous flow systems. acs.orgrsc.orgacs.orgresearchgate.net These protocols often allow for the in-situ generation and immediate use of these highly reactive species, minimizing decomposition and improving safety. acs.org For example, a flow system could be designed where a precursor carboxylic acid is converted to the acyl chloride in one reactor module, which then immediately flows into a second module for subsequent reaction. acs.orgoup.com
Automated Process Control: Integrating flow reactors with automated control systems can lead to highly efficient and reliable manufacturing. researchgate.netmdpi.com Real-time monitoring using techniques like inline IR or NMR spectroscopy can be used to optimize reaction conditions (temperature, flow rate, stoichiometry) on the fly, ensuring consistent product quality and yield. oup.com An automated system for the synthesis of aryl sulfonyl chlorides has been developed, demonstrating significant improvements in process consistency and spacetime yield. researchgate.netmdpi.com This approach could be adapted for the synthesis of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-.
A potential multi-step flow synthesis could be envisioned where each key transformation occurs in a dedicated module, with purification steps also integrated into the continuous process. This would represent a significant leap forward in the efficient and safe production of this complex chemical compound.
Continuous Flow Synthesis of Derivatives
The development of continuous flow methodologies for the synthesis of derivatives from Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- offers significant advantages over traditional batch processing. purdue.edu Continuous flow chemistry provides enhanced control over reaction parameters, improved safety, and greater scalability. purdue.edursc.org
Future research should focus on designing and optimizing flow reactor systems for key transformations of this reagent. For instance, a continuous process could be developed for the amidation of the acyl chloride. This would involve pumping a stream of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- and a desired amine into a microreactor where they mix and react under controlled temperature and pressure. Such a setup would allow for the safe handling of the exothermic reactions typical of acyl chlorides and could be telescoped with subsequent reactions, such as intramolecular cyclizations, without the need for intermediate purification. nih.gov
A proposed continuous flow setup could be investigated for the synthesis of a hypothetical sulfonamide derivative, as outlined in the table below.
| Parameter | Proposed Condition | Rationale |
|---|---|---|
| Reactor Type | Microchannel Reactor | Provides high surface-area-to-volume ratio for efficient heat transfer. |
| Reactant A | Solution of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- in an inert solvent (e.g., Dichloromethane) | Facilitates controlled delivery and mixing. |
| Reactant B | Solution of a primary or secondary amine in the same solvent | Enables a wide range of derivatives to be synthesized. |
| Residence Time | 1 - 10 minutes | Short reaction times are a key advantage of flow chemistry, leading to higher throughput. nih.gov |
| Temperature | 0 - 25 °C | Precise temperature control minimizes side reactions. |
| Quenching | In-line aqueous quench | Allows for continuous workup of the product stream. |
This approach could significantly improve the efficiency and safety of producing libraries of compounds derived from Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-, which is particularly valuable for creating novel pharmaceutical and agrochemical candidates. mdpi.com
High-Throughput Experimentation for Reaction Optimization
High-Throughput Experimentation (HTE) is a powerful tool for rapidly screening a large number of reaction conditions to identify optimal parameters for a given transformation. purdue.edunih.gov Applying HTE to reactions involving Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- could dramatically accelerate the discovery of novel reactivity and the optimization of synthetic routes.
For example, HTE could be employed to optimize a Suzuki cross-coupling reaction involving a derivative of the title compound. A 384-well plate could be used to screen various catalysts, ligands, bases, and solvents simultaneously. purdue.edu This miniaturized approach significantly reduces the amount of starting material required, which is crucial when working with novel or complex substrates. scienceintheclassroom.orgsptlabtech.com
A potential HTE screening plate layout for a hypothetical reaction is detailed below.
| Parameter Screened | Variables | Number of Variations |
|---|---|---|
| Palladium Catalysts | Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2 | 3 |
| Ligands | SPhos, XPhos, RuPhos | 3 |
| Bases | K2CO3, Cs2CO3, K3PO4 | 3 |
| Solvents | Dioxane, Toluene, DMF | 3 |
The results of such a screen, analyzed by rapid techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), would provide a comprehensive dataset to identify the ideal conditions for maximizing yield and minimizing byproducts. purdue.edu This data-rich approach not only optimizes specific reactions but also deepens the fundamental understanding of the compound's reactivity. nih.govdigitellinc.com
Advanced Computational Studies for Predictive Synthesis and Reactivity
Computational chemistry and machine learning are poised to revolutionize how chemical synthesis is planned and executed. For a molecule like Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-, these tools can provide predictive insights into its reactivity and guide the design of novel synthetic pathways.
Machine Learning Approaches for Reaction Prediction
Machine learning (ML) models, particularly neural networks, can be trained on vast datasets of known chemical reactions to predict the outcomes of new transformations. mit.edunih.gov An ML model could be specifically developed to predict the reactivity of Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-.
The model would be trained on a large database of reactions involving similar functional groups, such as acyl chlorides and sulfonyl chlorides. nih.gov By learning the patterns of reactivity, the model could predict the major product of a reaction with a given set of reactants and reagents, and even suggest optimal reaction conditions. stanford.edusemanticscholar.org This predictive power would allow researchers to prioritize experiments that are most likely to succeed, saving significant time and resources.
A framework for developing such an ML model is proposed below.
| Component | Description | Example |
|---|---|---|
| Input Data | Reactant structures, reagents, solvents, temperature | SMILES strings for Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- and a nucleophile |
| Model Architecture | Graph-based neural network or molecular transformer | The model would represent molecules as graphs to learn atomic and bond-level interactions. stanford.edu |
| Training Dataset | Large reaction databases (e.g., Reaxys) filtered for relevant transformations | ~10 million examples from databases can be used for robust training. nih.gov |
| Predicted Output | Most probable product structure, reaction yield, confidence score | The model could rank potential products, with a 71.8% accuracy for assigning the major product as rank 1 in some models. mit.edusemanticscholar.org |
Such a tool would be invaluable for exploring the complex and potentially competing reaction pathways available to this bifunctional molecule.
De Novo Design of New Reagents Based on its Structure
De novo design involves using computational algorithms to generate novel molecular structures with desired properties. nih.gov This approach can be applied to design new reagents or catalysts that are specifically tailored to interact with Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-.
For example, a computational model could be used to design a novel phase-transfer catalyst that facilitates reactions at the chloroethyl group. The algorithm would generate and evaluate thousands of potential catalyst structures, optimizing for factors like binding affinity to the sulfonyl moiety and activation of the C-Cl bond. This process could lead to the discovery of highly efficient and selective catalysts that would be difficult to find through traditional experimental screening. nih.gov
Similarly, de novo design could be used to create novel binding partners or receptors for this molecule, which could have applications in sensing or targeted delivery systems. rsc.orgmarkwallace.org By specifying the desired interactions with the acyl chloride and sulfonyl groups, computational tools can build, from the ground up, peptide or small-molecule structures predicted to bind with high affinity and specificity.
Q & A
Q. What spectroscopic methods are recommended for characterizing 3-[(2-chloroethyl)sulfonyl]propanoyl chloride, and what key spectral features should researchers expect?
- Methodological Answer : Characterization typically employs ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .
- ¹H NMR : The sulfonyl group causes deshielding of adjacent protons, leading to signals at δ 3.5–4.5 ppm for the chloroethyl group (triplet) and δ 2.8–3.2 ppm for the propanoyl chain.
- IR : Strong S=O stretches (~1350–1150 cm⁻¹) and a C=O stretch (~1800 cm⁻¹) confirm the sulfonyl and acyl chloride functionalities.
- HRMS : Look for a molecular ion peak matching the molecular formula (C₅H₇Cl₂O₃S). Use PubChem or NIST data for reference spectra (#user-content-evidence-11).
Q. What are the primary safety considerations when handling 3-[(2-chloroethyl)sulfonyl]propanoyl chloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.
- Reactivity : Avoid water/moisture to prevent violent hydrolysis. Store under anhydrous conditions (e.g., molecular sieves).
- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents. Dispose of waste as hazardous chlorinated/sulfonated material.
- Regulatory Compliance : Follow guidelines for chlorinated compounds under OSHA and EPA regulations (#user-content-evidence-4).
Q. What are the typical applications of this compound in pharmaceutical research?
- Methodological Answer :
- Sulfonamide Prodrug Synthesis : React with amines to form sulfonamides, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors).
- Bioconjugation : Modify peptides/proteins via sulfonylation to alter bioavailability or target specificity.
- Cross-Coupling Reactions : Serve as an electrophilic reagent in Pd-catalyzed couplings for drug candidate libraries (#user-content-evidence-14).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields during nucleophilic substitutions with this compound?
- Methodological Answer :
- Variable Control : Ensure anhydrous conditions (e.g., solvent distillation over CaH₂). Monitor humidity with in-situ IR.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. THF) to assess nucleophilicity effects.
- Kinetic Analysis : Use HPLC or GC-MS to track intermediate formation. Replicate reactions with statistical rigor (n ≥ 3) to identify outliers (#user-content-evidence-14).
Q. What strategies optimize synthesis to minimize by-products like sulfonic acids?
- Methodological Answer :
- Stepwise Sulfonation : React propanoyl chloride with chlorosulfonic acid at –10°C to 0°C, followed by slow quenching with ice.
- Purification : Use fractional distillation under reduced pressure (e.g., 0.1 mmHg) or column chromatography (silica gel, hexane/EtOAc).
- By-Product Detection : Identify sulfonic acid impurities via ¹H NMR (δ 1.5–2.5 ppm) and remove with ion-exchange resins (#user-content-evidence-11).
Q. How does the electron-withdrawing sulfonyl group influence the acyl chloride’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The sulfonyl group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines).
- Steric Hindrance : The chloroethyl group may reduce reactivity in bulky substrates. Use DFT calculations (e.g., Gaussian) to map LUMO localization.
- Comparative Studies : Benchmark against non-sulfonylated analogs (e.g., propanoyl chloride) to quantify rate enhancements via kinetic profiling (#user-content-evidence-19).
Q. What analytical methods are suitable for detecting environmental persistence or degradation products of this compound?
- Methodological Answer :
- LC-MS/MS : Quantify trace residues in water/soil using reverse-phase C18 columns and MRM transitions for sulfonated fragments.
- Degradation Studies : Expose the compound to UV light or hydrolytic conditions (pH 7–9) and monitor via IC (ion chromatography) for sulfate/cl⁻ ions.
- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess environmental impact (#user-content-evidence-6).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
